molecular formula C15H11N3O3S2 B2948341 N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 885910-22-5

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2948341
CAS No.: 885910-22-5
M. Wt: 345.39
InChI Key: SJLXECUGTSZPAA-UHFFFAOYSA-N
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Description

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Acetamide Formation: The final step involves the reaction of the nitro-substituted thiazole with phenylthioacetic acid or its derivatives under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-(6-aminobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-(phenylthio)acetic acid and the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific biological target. Generally, compounds with nitro and thiazole groups can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide: can be compared with other thiazole derivatives, such as:

Uniqueness

  • The presence of both nitro and phenylthio groups in this compound makes it unique compared to other thiazole derivatives. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-14(9-22-11-4-2-1-3-5-11)17-15-16-12-7-6-10(18(20)21)8-13(12)23-15/h1-8H,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLXECUGTSZPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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